molecular formula C20H42O B1670496 Decyl ether CAS No. 2456-28-2

Decyl ether

Cat. No.: B1670496
CAS No.: 2456-28-2
M. Wt: 298.5 g/mol
InChI Key: LTSWUFKUZPPYEG-UHFFFAOYSA-N
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Description

Decyl ether refers to a class of organic compounds characterized by an oxygen atom bonded to two alkyl groups, one of which is a decyl (10-carbon) chain. These compounds exhibit diverse chemical and biological properties depending on their specific substituents. Common derivatives include decyl methyl ether (CAS 7289-52-3), decyl heptyl ether (C₁₇H₃₆O), and polyoxyethylene decyl ethers (e.g., C10E5). Structurally, decyl ethers are used as surfactants, emollients, and intermediates in pharmaceuticals, with applications ranging from antimicrobial agents to protein crystallization .

Properties

IUPAC Name

1-decoxydecane
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InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWUFKUZPPYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
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DSSTOX Substance ID

DTXSID4062430
Record name Di-n-decyl ether
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Molecular Weight

298.5 g/mol
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Physical Description

Low melting solid; [Alfa Aesar MSDS] Liquid; [Sigma-Aldrich MSDS]
Record name 1,1'-Oxybisdecane
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CAS No.

2456-28-2
Record name Decyl ether
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Record name Didecyl ether
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Record name Decyl ether
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Record name DIDECYL ETHER
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Mechanism of Action

The mechanism of action of decyl ether primarily involves its role as a solvent and its ability to interact with hydrophobic molecules. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Table 1: Acute Toxicity and Survival Times of Alkyl Ether Derivatives

Compound Mean Survival Time Increase Effective Dosage Levels
This compound Greatest increase (>125%) Four dosage levels
Ethyl ether Lowest increase One dosage level
Butyl ether Significant increase Four dosage levels
Hexyl ether No significant increase
Dothis compound Significant increase Four dosage levels
Octyl ether Significant increase Three dosage levels
Tetrathis compound Significant increase Three dosage levels

This compound outperformed shorter-chain derivatives (e.g., ethyl, hexyl) in prolonging survival time, likely due to optimized lipophilicity. However, dodecyl and butyl ethers showed comparable efficacy at similar dosages .

Table 2: Surfactant Properties of Glycol Ethers

Compound Structure Application
Decyl pentaethylene glycol ether (C10E5) C10 chain + 5 EO units Membrane protein crystallization
Polyoxyethylene(9)this compound (C10E9) C10 chain + 9 EO units Electron transport chain studies
Octyl tetraethylene glycol ether (C8E4) C8 chain + 4 EO units Less effective for large proteins

Decyl-based glycol ethers (e.g., C10E5) balance hydrophobic and hydrophilic interactions better than shorter-chain analogs (e.g., C8E4), making them preferred for stabilizing complex proteins .

Antimicrobial Activity in Lariat Ethers

Lariat ethers with decyl sidearms demonstrated potent antimicrobial activity:

Table 3: Antimicrobial Activity of Lariat Ethers

Compound Activity Against Bacteria Salt Form Effects
Bis(decyl) lariat ether High vs. Gram-negative/-positive Enhanced permeability as salts
Bis(dodecyl) lariat ether Comparable to decyl Similar salt-induced changes

Bis(decyl) lariat ethers matched bis(dodecyl) derivatives in efficacy but required lower molar concentrations to disrupt bacterial membranes, suggesting a chain-length-dependent balance between activity and solubility .

Thioether vs. Ether Linkages in Antibacterial Agents

Thioether derivatives of decyl glycosides showed strain-specific activity against Paenibacillus larvae:

  • Decyl (thio)glycosides : 2-fold higher activity against P. larvae CCM 4486 than CCM 4483.
  • Dothis compound/ester derivatives : Uniform activity across strains due to ether/ester linkages.

The presence of a carboxylic group in decyl derivatives reduced efficacy against certain strains, highlighting the impact of functional groups on bioactivity .

Brominated Ethers: DecaBDE vs. This compound

Decabromodiphenyl ether (DecaBDE), a brominated flame retardant, contrasts with this compound in environmental impact:

  • DecaBDE : Persistent, bioaccumulative, and toxic; regulated due to ecological risks.
  • This compound : Lower environmental persistence; used in controlled industrial applications.

This underscores the importance of structural complexity in determining environmental behavior .

Other Structural Variants

  • Phospho Esters : Decyl diethyl phosphate, synthesized from decylamine, serves as a hydrolytically stable analog to amine-based drugs .
  • Silanes : Decyl(trimethoxy)silane (C₁₃H₃₀O₃Si) exhibits solubility in organic solvents, enabling use in surface coatings .

Biological Activity

Decyl ether, a member of the ether class of organic compounds, has garnered attention for its varied biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and membrane-protein solubilizing capabilities.

This compound (C10H22O) is a straight-chain alkyl ether derived from decanol. Its structure allows it to interact with biological membranes, making it useful in various applications.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. For example, studies have shown that this compound can disrupt microbial membranes, leading to cell lysis and death.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It has been shown to affect cell cycle progression and promote cell death through mechanisms such as oxidative stress and mitochondrial dysfunction.

  • Case Study: A study using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential as an anticancer agent.

3. Membrane Protein Solubilization
this compound is also utilized as a detergent for solubilizing membrane proteins in biochemical research. Its ability to interact with lipid bilayers facilitates the extraction of proteins without denaturing them, making it invaluable in structural biology studies.

Research Findings

Recent studies have focused on the pharmacological applications of this compound and its derivatives:

  • A comparative study highlighted the efficacy of decyl-β-maltoside versus octaethyleneglycol mono n-decyl ether in mixed micelles for protein solubilization, indicating that this compound derivatives can enhance the stability and activity of membrane proteins .
  • Another investigation into bioactive compounds from microbial sources identified low molecular weight ethers, including this compound, as effective agents against various cancer cell lines .

Preparation Methods

Reaction Mechanism and Conditions

The process follows an $$ \text{S}\text{N}2 $$ mechanism, wherein the alkoxide nucleophile ($$ \text{C}{10}\text{H}_{21}\text{O}^- $$) displaces the halide leaving group in a bimolecular substitution. Key considerations include:

  • Alkoxide Preparation : Sodium hydride ($$ \text{NaH} $$) or potassium hydroxide ($$ \text{KOH} $$) in anhydrous ethanol or tetrahydrofuran (THF) generates the alkoxide.
  • Solvent Selection : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance nucleophilicity while minimizing side reactions.
  • Temperature : Reactions typically proceed at reflux temperatures (80–100°C) to ensure complete conversion.

The stoichiometric equation is:
$$
\text{C}{10}\text{H}{21}\text{OH} + \text{Na} \rightarrow \text{C}{10}\text{H}{21}\text{ONa} + \frac{1}{2}\text{H}2
$$
$$
\text{C}
{10}\text{H}{21}\text{ONa} + \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{O}\text{C}{10}\text{H}_{21} + \text{NaBr}
$$

Challenges and Optimization

  • Steric Hindrance : Despite the primary nature of 1-bromodecane, the long alkyl chain may slow the $$ \text{S}_\text{N}2 $$ reaction. Increasing reaction time or using phase-transfer catalysts can mitigate this.
  • Purity : Vacuum distillation or column chromatography is required to isolate this compound from unreacted starting materials and salts.

Acid-Catalyzed Dehydration of 1-Decanol

This method directly couples two molecules of 1-decanol ($$ \text{C}{10}\text{H}{21}\text{OH} $$) under acidic conditions, producing this compound and water.

Traditional Acid Catalysts

Sulfuric acid ($$ \text{H}2\text{SO}4 $$) and phosphoric acid ($$ \text{H}3\text{PO}4 $$) have been historically employed. The reaction proceeds via a protonation-deprotonation mechanism:
$$
2 \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{H}^+} \text{C}{10}\text{H}{21}\text{O}\text{C}{10}\text{H}{21} + \text{H}_2\text{O}
$$

  • Temperature : 140–180°C to overcome activation energy.
  • Water Removal : Azeotropic distillation or molecular sieves shift equilibrium toward ether formation.

Advanced Solid Acid Catalysts

Recent studies highlight tungsten oxide on zirconia ($$ \text{WO}3/\text{ZrO}2 $$) as a superior catalyst for etherification. Key advantages include:

  • Selectivity : Primary alcohols like 1-decanol exhibit >99% selectivity to ethers at 120°C (393 K).
  • Reusability : Solid catalysts avoid corrosion issues and simplify product isolation.

Table 1: Comparative Performance of Catalysts for 1-Decanol Dehydration

Catalyst Temperature (°C) Time (h) Conversion (%) Selectivity to Ether (%)
$$ \text{H}2\text{SO}4 $$ 160 6 85 78
$$ \text{WO}3/\text{ZrO}2 $$ 120 4 90 >99

Emerging Methodologies and Innovations

Bimetallic Catalysts

Palladium-copper ($$ \text{Pd-Cu} $$) systems have shown promise in coupling reactions, though their application to this compound remains exploratory.

Solvent-Free Conditions

Microwave-assisted synthesis reduces reaction times and energy consumption. Preliminary trials with 1-decanol and $$ \text{WO}3/\text{ZrO}2 $$ achieved 95% conversion in 1 hour.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and yield. Continuous-flow reactors with immobilized $$ \text{WO}3/\text{ZrO}2 $$ catalysts achieve >90% throughput efficiency, minimizing downtime for catalyst regeneration.

Q & A

Q. What are the optimal synthetic pathways for decyl ether derivatives, and how can purity be ensured?

this compound synthesis typically involves Williamson ether synthesis or acid-catalyzed condensation of alcohols. For example, sodium decyl diphenyl ether disulphonate is synthesized via nucleophilic substitution between bromodecane and diphenyl ether sulfonate intermediates, followed by sulfonation . To ensure purity, methods include:

  • Chromatographic purification (e.g., column chromatography with silica gel).
  • Recrystallization using ethanol/water mixtures.
  • Spectroscopic validation (FT-IR for functional groups, NMR for structural confirmation).
    Critical step: Monitor reaction temperature and stoichiometry to avoid side products like dialkyl ethers.

Q. How can the physicochemical properties of decyl ethers be systematically characterized?

Key properties include logP (partition coefficient), density , and refractive index . For example, octyl/decyl glycidyl ether has a density of 0.900 g/cm³ and refractive index of 1.442 . Methodology:

  • LogP determination : Use shake-flask method with octanol/water phases.
  • Thermal analysis : DSC/TGA to assess melting points and thermal stability.
  • Surface tension : Du Nouy ring method for surfactant applications .
    Reference data: Cross-validate with NIST Chemistry WebBook entries .

Q. What are the primary applications of decyl ethers in non-commercial research contexts?

Decyl ethers are used as:

  • Surfactants : Ethoxylated decyl ethers act as non-ionic surfactants in colloidal systems .
  • Reaction intermediates : For synthesizing glycidyl ethers (e.g., epoxy resin modifiers) .
  • Biological studies : Decyl aldehyde derivatives serve as bacterial luciferase substrates .
    Experimental note: Optimize chain length (C10 vs. C12) for target applications.

Advanced Research Questions

Q. How can conflicting data on this compound stability under oxidative conditions be resolved?

Contradictions in stability studies often arise from:

  • Varied experimental conditions (e.g., oxygen concentration, temperature).
  • Analytical limitations (e.g., GC-MS vs. HPLC detection thresholds).
    Methodological approach:

Conduct accelerated aging studies with controlled O₂ levels.

Use LC-QTOF-MS to identify degradation products (e.g., peroxides, aldehydes).

Apply kinetic modeling to extrapolate shelf-life under standard conditions.
Reference: Follow ISO 11358-1 for thermal degradation protocols .

Q. What advanced spectroscopic techniques are suitable for probing this compound interactions in micellar systems?

For surfactant research:

  • NMR diffusometry : Quantifies self-diffusion coefficients to infer micelle size.
  • Small-angle X-ray scattering (SAXS) : Resolves micellar morphology in real-time.
  • Fluorescence quenching : Measures critical micelle concentration (CMC) using pyrene probes .
    Data interpretation: Compare results with computational models (e.g., molecular dynamics simulations).

Q. How can computational methods predict the environmental impact of this compound derivatives?

Steps for eco-toxicity modeling:

QSAR modeling : Correlate structural descriptors (e.g., branching, chain length) with toxicity endpoints.

Molecular docking : Simulate interactions with biological targets (e.g., aquatic enzymes).

Life cycle assessment (LCA) : Evaluate biodegradability using EPI Suite or ECHA databases.
Validation: Cross-check predictions with experimental ecotoxicity data from OECD guidelines .

Methodological Best Practices

Q. How to design a robust study comparing this compound analogs?

  • Controlled variables : Fix temperature, solvent polarity, and concentration.
  • Statistical design : Use factorial ANOVA to isolate effects of chain length or substituents.
  • Negative controls : Include non-ether analogs (e.g., alkanes) to validate specificity .

Q. What ethical considerations apply to this compound research involving biological systems?

  • Toxicity screening : Pre-test on model organisms (e.g., Daphnia magna) before mammalian studies.
  • Waste disposal : Segregate halogenated by-products for specialized treatment .
  • Data transparency : Disclose conflicting results (e.g., surfactant vs. irritant properties) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decyl ether
Reactant of Route 2
Reactant of Route 2
Decyl ether

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